6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-(benzylamino)-1,3-dimethyl-5-pyridin-2-ylfuro[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-23-18(25)16-15(14-10-6-7-11-21-14)17(27-19(16)24(2)20(23)26)22-12-13-8-4-3-5-9-13/h3-11,22H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIARDFLLQMQLPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(O2)NCC3=CC=CC=C3)C4=CC=CC=N4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A general approach might include:
Formation of the furan ring: Starting from appropriate pyridine and pyrimidine precursors, the furan ring is synthesized through cyclization reactions.
Introduction of functional groups: Through nucleophilic substitutions or electrophilic additions, essential groups such as benzylamino and dimethyl moieties are added.
Purification and crystallization: The final compound is often purified using techniques such as column chromatography and crystallized to achieve a high-purity product.
Industrial Production Methods
Industrial synthesis involves scaling up laboratory methods, optimizing yields, and ensuring reproducibility. Methods such as high-pressure liquid phase reactions, controlled temperature, and solvent selection are critical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxo-derivatives.
Reduction: It can be reduced under appropriate conditions to yield reduced forms.
Substitution: Functional groups on the furan and pyrimidine rings can be replaced by other atoms or groups through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products from these reactions include hydroxylated derivatives, deoxy derivatives, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Utilized as an intermediate in the synthesis of more complex chemical compounds.
Biology and Medicine
Potential Therapeutic Agents: Explored for activities such as anti-cancer, anti-inflammatory, and antimicrobial properties due to its ability to interact with various biological targets.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme functions and in drug design.
Industry
Material Science: Used in the development of novel materials with specific electronic properties.
Agriculture: Studied for its potential use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets such as enzymes and receptors. This interaction can inhibit or activate certain biological pathways, leading to the desired therapeutic or biological effect. Detailed molecular docking studies and bioassays often provide insights into these interactions, revealing the pathways involved.
Comparison with Similar Compounds
Structural Analogues with Furo[2,3-d]pyrimidine Cores
6-(Cyclohexylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (CDP)
- Core Structure : Furo[2,3-d]pyrimidine.
- Substituents: Cyclohexylamino (position 6), pyridin-2-yl (position 5), methyl (positions 1 and 3).
- Synthesis : Prepared via condensation reactions, followed by complexation with Ti(IV), Zn(II), Fe(III), and Pd(II) salts .
- Biological Activity : Exhibited antitumor activity against K562 (leukemia) and Jurkat (T-cell lymphoma) cell lines. Pd(II) and Ti(IV) complexes showed enhanced efficacy compared to the free ligand .
| Property | CDP (Cyclohexylamino) | Target Compound (Benzylamino) |
|---|---|---|
| 6-position substituent | Cyclohexylamino | Benzylamino |
| Lipophilicity | High (cyclohexyl group) | Moderate (benzyl group) |
| Antitumor Activity | IC₅₀: 12–45 µM | Not reported |
The benzylamino variant may exhibit altered solubility and binding kinetics due to its aromatic substituent.
Thieno[2,3-d]pyrimidine Derivatives
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Core Structure: Thieno[2,3-d]pyrimidine.
- Substituents : Imidazo[1,2-a]pyridin-2-yl (position 6), methyl (position 5), phenyl (position 3).
- Synthesis: Synthesized via alkylation of 6-(bromoacetyl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 2-aminopyridine .
- Biological Activity: Demonstrated moderate antimicrobial activity against S. aureus, E. coli, and B. subtilis. Against P. aeruginosa, its MIC (0.78 µg/mL) was lower than streptomycin (1.56 µg/mL) .
| Property | Thieno[2,3-d]pyrimidine | Furo[2,3-d]pyrimidine (Target) |
|---|---|---|
| Core Heteroatom | Sulfur (thiophene) | Oxygen (furan) |
| Antimicrobial Activity | Active vs. Gram± bacteria | Not reported |
Key Insight : The thiophene core may enhance electron density, influencing binding to bacterial targets like TrmD . The furan core in the target compound could alter electronic properties and target selectivity.
Pyrido[2,3-d]pyrimidine Derivatives
6-Hydroxybenzoyl-Substituted Pyrido[2,3-d]pyrimidines (6a–d)
- Core Structure : Pyrido[2,3-d]pyrimidine.
- Substituents : Hydroxybenzoyl derivatives (position 6), methyl (position 1).
- Synthesis : Prepared via microwave-assisted condensation and characterized by NMR, X-ray, and DFT studies .
- NBO analysis revealed charge transfer interactions .
| Property | Pyrido[2,3-d]pyrimidine | Furo[2,3-d]pyrimidine (Target) |
|---|---|---|
| Core Structure | Pyridine-fused pyrimidine | Furan-fused pyrimidine |
| Applications | Kinase inhibition, DFT-studied | Potential antitumor/antimicrobial |
Key Insight : Pyrido[2,3-d]pyrimidines are explored for kinase inhibition, while furan-fused analogs may prioritize different biological targets due to structural distinctions .
Amino-Substituted Pyrimidine-diones
6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
- Core Structure : Pyrimidine-2,4-dione.
- Substituents: Amino (position 6), methylamino (position 5), methyl (position 1).
- Properties : Smaller molecular weight (260.29 g/mol) and simpler structure compared to the target compound .
Key Insight: Amino groups at positions 5 and 6 are critical for hydrogen bonding with biological targets, suggesting that the benzylamino group in the target compound may enhance hydrophobic interactions .
Biological Activity
6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity based on available research findings.
- Molecular Formula : C20H18N4O3
- Molecular Weight : 362.4 g/mol
- CAS Number : 941964-48-3
Research indicates that compounds similar to 6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine derivatives exhibit significant antitumor activity by interacting with various cellular pathways. These compounds often target specific enzymes or receptors involved in cancer cell proliferation and survival.
Antitumor Activity
A study focusing on related furo[2,3-d]pyrimidine derivatives demonstrated promising antitumor effects against human cancer cell lines, including K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma) cells. The synthesized complexes exhibited excellent cytotoxicity with IC50 values indicating potent inhibitory effects on these cell lines .
Enzymatic Inhibition
The compound's structural features suggest potential enzyme inhibitory properties. Pyrimidine derivatives are known to exhibit inhibitory activity against various kinases involved in cancer progression. For instance, similar compounds have shown IC50 values less than 0.4 μM against non-small cell lung cancer (NSCLC) cell lines harboring mutant EGFR kinases .
Case Studies
- Antitumor Efficacy :
- Selectivity and Potency :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
